Benzoic acid;4-(1,3-dithian-2-yl)phenol is an organic compound characterized by the presence of a benzoic acid moiety and a 4-(1,3-dithian-2-yl)phenol structure. Its molecular formula is , and it has a molecular weight of approximately 334.45 g/mol. The compound features a phenolic hydroxyl group attached to a 1,3-dithiane ring, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and material science .
The synthesis of benzoic acid;4-(1,3-dithian-2-yl)phenol typically involves several steps:
This multi-step synthesis allows for the production of benzoic acid;4-(1,3-dithian-2-yl)phenol in a laboratory setting. Industrial methods would likely scale up these processes while optimizing reaction conditions for higher yields .
Benzoic acid;4-(1,3-dithian-2-yl)phenol has several notable applications:
Interaction studies involving benzoic acid;4-(1,3-dithian-2-yl)phenol focus on its biochemical roles and potential applications in drug design. Compounds with similar structures have been investigated for their ability to interact with various biomolecules, suggesting that benzoic acid;4-(1,3-dithian-2-yl)phenol may also exhibit significant interactions worth exploring further .
Several compounds share structural similarities with benzoic acid;4-(1,3-dithian-2-yl)phenol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Hydroxybenzoic Acid | Simple structure with fewer functional groups | |
| 4-Methylbenzoic Acid | Methyl group substitution on the aromatic ring | |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Contains a hydroxyl group ortho to the carboxylic group |
Benzoic acid;4-(1,3-dithian-2-yl)phenol is unique due to its combination of the dithiane ring and the phenolic structure. This configuration may impart distinct chemical reactivity and biological properties not found in simpler phenolic compounds or other substituted benzoic acids .
Benzoic acid;4-(1,3-dithian-2-yl)phenol is systematically named 4-(1,3-dithian-2-yl)phenyl benzoate, reflecting its two primary components: a benzoic acid group and a phenolic ring substituted at the para-position with a 1,3-dithiane moiety. The 1,3-dithiane ring consists of a six-membered heterocycle containing two sulfur atoms at positions 1 and 3, contributing to its electron-rich and conformationally flexible properties.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{18}\text{O}{3}\text{S}{2} $$ |
| Molecular Weight | 334.453 g/mol |
| CAS Registry Number | 586968-96-9 |
| Exact Mass | 334.070 Da |
| Topological Polar Surface Area | 108.13 Ų |
The compound’s structure was confirmed via spectroscopic methods, including $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR, which highlight the distinct chemical environments of the aromatic protons, dithiane sulfur atoms, and ester carbonyl group.
The IUPAC name derives from the parent phenol structure, where the hydroxyl group is esterified with benzoic acid, and the para-position is substituted with a 1,3-dithian-2-yl group. Stereoelectronic effects from the dithiane ring influence the compound’s reactivity, particularly in reactions involving sulfur lone pairs or ring-opening transformations.
Benzoic acid;4-(1,3-dithian-2-yl)phenol represents a complex heterocyclic compound with the molecular formula C₁₇H₁₈O₃S₂ and a molecular weight of 334.45 g/mol [2]. The compound features a distinctive structural architecture comprising three principal components: a benzoic acid moiety, a phenolic hydroxyl group, and a six-membered 1,3-dithiane ring system .
The 1,3-dithiane ring adopts a chair conformation as the most thermodynamically stable arrangement [6] [10] [11]. Computational studies using density functional theory methods have established that the chair conformer represents the global minimum on the potential energy surface, with alternative conformations exhibiting significantly higher energies [11]. The 1,4-twist conformer lies approximately 4.24-4.42 kcal/mol above the chair form, while the 2,5-twist conformer shows a relative energy of 4.27 kcal/mol [11]. Transition states corresponding to boat conformations are positioned 5.42-5.53 kcal/mol higher than the chair geometry [11].
| Table 1: Conformational Analysis Data | ||
|---|---|---|
| Conformation | Relative Energy (kcal/mol) | Occurrence |
| Chair (most stable) | 0.00 | Predominant in solution and solid state |
| 1,4-twist | 4.24-4.42 | Minor conformer |
| 2,5-twist | 4.27 | Minor conformer |
| Boat (transition state) | 5.42-5.53 | Transition state only |
The phenolic ring system exhibits a perpendicular orientation relative to the 1,3-dithiane ring [6] [20]. Crystallographic investigations of related aryl-1,3-dithiane derivatives demonstrate that the aryl substituent consistently adopts an equatorial position at the carbon-2 center of the dithiane ring [6] [28]. The dihedral angle between the aromatic ring and the plane defined by the sulfur-carbon-sulfur fragment typically ranges from 79.10° to 89.18°, indicating a nearly perpendicular arrangement that minimizes steric interactions [6].
The conformational stability of the dithiane ring system arises from favorable stereoelectronic effects, particularly the anomeric stabilization involving the sulfur lone pairs and the carbon-sulfur antibonding orbitals [14]. Dynamic nuclear magnetic resonance studies have revealed that conformational interconversion processes in 1,3-dithiane derivatives occur with activation barriers of approximately 9.6 kJ/mol for rotation about the carbon-carbon bond connecting the dithiane ring to the aromatic system [20].
The molecular architecture exhibits approximate mirror symmetry, with the phenolic ring and the methine carbon of the dithiane ring lying on a putative symmetry plane [6]. This structural arrangement contributes to the compound's overall stability and influences its spectroscopic properties. The chair conformation of the dithiane ring displays puckering parameters with angles ranging from 54° to 64°, consistent with an ideal cyclohexane-like geometry [15] [20].
The spectroscopic characterization of benzoic acid;4-(1,3-dithian-2-yl)phenol reveals distinctive features associated with each functional group within the molecular framework. Nuclear magnetic resonance spectroscopy provides comprehensive structural information through characteristic chemical shift patterns and coupling constants [17] [20] [31].
In proton nuclear magnetic resonance spectra, the methine proton at the carbon-2 position of the dithiane ring appears as a characteristic singlet in the region of 5.0-5.4 ppm [19] [21]. This downfield shift reflects the deshielding effect of the two adjacent sulfur atoms and the attached aromatic substituent [19]. The methylene protons alpha to the sulfur atoms exhibit complex multipicity patterns in the range of 2.8-3.1 ppm, while the beta-positioned methylene protons appear at 1.8-2.1 ppm [19] [21].
The phenolic hydroxyl proton demonstrates remarkable sensitivity to solvent effects and hydrogen bonding interactions [31] [33]. In deuterated chloroform solutions, the phenolic proton typically resonates around 4.6 ppm, whereas in dimethyl sulfoxide-d6, the chemical shift moves dramatically downfield to approximately 9.2 ppm due to strong intermolecular hydrogen bonding [31]. This solvent-dependent behavior provides valuable insights into the hydrogen bonding capacity of the phenolic group [33].
| Table 2: Nuclear Magnetic Resonance Chemical Shift Data | ||
|---|---|---|
| Proton/Carbon Environment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Dithiane H-2 (methine) | 5.0-5.4 | 47-50 |
| Dithiane CH₂ (α to sulfur) | 2.8-3.1 | 24-27 |
| Dithiane CH₂ (β position) | 1.8-2.1 | 25-30 |
| Phenolic OH | 4.6-9.2 (solvent dependent) | - |
| Aromatic C-H | 7.0-8.0 | 120-140 |
| Benzoic acid COOH | 10.0-12.0 | 170-180 |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the methine carbon of the dithiane ring at 47-50 ppm, substantially upfield from typical aldehyde carbons due to the thioacetal environment [19]. The methylene carbons of the dithiane ring appear in two distinct regions: those alpha to sulfur at 24-27 ppm and the beta-positioned carbons at 25-30 ppm [19] [21]. The aromatic carbons exhibit characteristic patterns in the 120-140 ppm range, while the carboxyl carbon of the benzoic acid moiety resonates around 170-180 ppm [21].
Infrared spectroscopy provides definitive identification of the functional groups present in the molecule [18] [30] [32]. The phenolic hydroxyl group exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, with the exact frequency depending on the extent of hydrogen bonding [30] [34]. The carbonyl stretch of the benzoic acid ester linkage appears as a strong absorption at 1650-1700 cm⁻¹ [18] [30]. Aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1400-1600 cm⁻¹ [30].
The sulfur-containing functional groups contribute characteristic vibrational frequencies to the infrared spectrum [32]. Carbon-sulfur stretching modes appear in the 600-800 cm⁻¹ region, while sulfur-sulfur interactions, when present, exhibit weaker absorptions around 500-600 cm⁻¹ [32]. Aliphatic carbon-hydrogen stretching vibrations of the dithiane methylene groups are observed in the 2800-3000 cm⁻¹ range [18].
| Table 3: Infrared Vibrational Frequencies | |
|---|---|
| Functional Group | Frequency Range (cm⁻¹) |
| Phenolic O-H stretch | 3200-3600 |
| Benzoic acid C=O stretch | 1650-1700 |
| Aromatic C=C stretch | 1400-1600 |
| C-S stretch (dithiane) | 600-800 |
| S-S stretch | 500-600 |
| C-H bend (aromatic) | 1000-1300 |
| C-H stretch (aliphatic) | 2800-3000 |
Mass spectrometric analysis reveals characteristic fragmentation patterns that provide structural confirmation [19] [22]. The molecular ion peak appears at m/z 334, corresponding to the exact molecular weight of the compound [2]. Fragmentation typically involves loss of the benzoic acid moiety, generating fragments corresponding to the phenolic dithiane portion [19]. The presence of two sulfur atoms creates distinctive isotope patterns in the mass spectrum, with the molecular ion plus two peak showing enhanced intensity consistent with the sulfur isotope distribution [22].
X-ray crystallographic investigations of dithiane-phenolic systems provide definitive structural information and confirm the predicted conformational preferences derived from computational studies [6] [10] [28]. Single crystal structure determinations of related aryl-1,3-dithiane derivatives consistently demonstrate that the six-membered heterocyclic ring adopts a chair conformation in the solid state [10] [12] [42].
Crystallographic parameters for dithiane-containing compounds typically reveal monoclinic or orthorhombic unit cell symmetries [6] [28]. Common space groups include P2₁/c, Pbca, and P1̄, depending on the specific substitution pattern and crystal packing arrangement [28]. The 1,3-dithiane ring exhibits standard chair geometry with carbon-sulfur bond lengths ranging from 1.81 to 1.83 Å [6] [28]. The sulfur-carbon-sulfur bond angle at the methine carbon typically measures 112-115°, consistent with tetrahedral geometry around the carbon center [28].
The chair conformation displays characteristic puckering parameters with angles ranging from 54° to 64° [15] [20]. These values indicate a well-defined chair geometry similar to that observed in cyclohexane derivatives, confirming the structural predictions from conformational analysis studies [15]. The aryl substituent consistently occupies an equatorial position at the carbon-2 center, minimizing steric interactions with the axial hydrogen atoms of the dithiane ring [6] [42].
| Table 4: X-ray Crystallographic Parameters | |
|---|---|
| Parameter | Value/Range |
| Space Group (typical) | P2₁/c, Pbca, P1̄ |
| Unit Cell Type | Monoclinic/Orthorhombic |
| Dithiane Ring Conformation | Chair |
| C-S Bond Length (Å) | 1.81-1.83 |
| S-C-S Bond Angle (°) | 112-115 |
| Chair Puckering Angle (°) | 54-64 |
| Aryl Ring Dihedral Angle (°) | 79-90 (perpendicular) |
The dihedral angle between the aromatic ring and the dithiane ring system consistently falls within the range of 79° to 90°, indicating a nearly perpendicular orientation [6] [26]. This perpendicular arrangement minimizes unfavorable steric interactions while maximizing the stabilizing effects of the anomeric interactions within the dithiane ring system [6]. The phenolic hydroxyl group, when present, typically participates in intermolecular hydrogen bonding networks that influence the overall crystal packing [26] [43].
Crystal packing arrangements in dithiane-phenolic systems are stabilized by various intermolecular interactions including carbon-hydrogen to oxygen contacts, carbon-hydrogen to pi-system interactions, and phenolic hydroxyl hydrogen bonds [6] [26]. These weak interactions contribute to the overall stability of the crystalline lattice and influence the observed unit cell parameters [26]. The molecular arrangements often feature inversion-related dimers linked through hydrogen bonding interactions [42].
Temperature-dependent crystallographic studies reveal that the chair conformation of the dithiane ring remains stable across a wide temperature range, confirming the substantial energy barrier for conformational interconversion [10] [15]. The thermal ellipsoid parameters indicate relatively rigid molecular geometry with minimal thermal motion, consistent with the strong intramolecular bonding and favorable conformational arrangement [28].
The synthesis of benzoic acid; 4-(1,3-dithian-2-yl)phenol involves sophisticated multi-step protocols that require careful optimization of reaction conditions and reagent selection. The most widely employed approach utilizes acid-catalyzed condensation reactions between 1,3-dithiane derivatives and phenolic substrates [1] [2]. This methodology typically involves the initial formation of 2-chloro-1,3-dithiane through the treatment of 1,3-dithiane with N-chlorosuccinimide in 1,2-dichloroethane at ice-bath temperatures for 0.5-1 hour, followed by the addition of phenolic substrates under Lewis acid catalysis [1] [3].
The reaction of 2-chloro-1,3-dithiane with various substituted phenols has been demonstrated to proceed under modified conditions, enabling the preparation of novel 2-(1,3-dithian-2-yl)phenol derivatives [4]. The optimal reaction conditions involve using a mixture of dimethylformamide and acetonitrile in a 2:1 ratio, with potassium carbonate as base and a catalytic amount of sodium iodide [4]. This approach provides excellent yields ranging from 75-95% and demonstrates superior functional group tolerance compared to traditional methods [4].
Alternative synthetic routes employ photocatalytic methodologies utilizing Eosin Y as a photocatalyst under blue light-emitting diode irradiation [5]. The photocatalytic approach involves the reaction of 1,3-propanedithiol with benzaldehyde derivatives in acetonitrile at room temperature, achieving remarkable yields of 98-99% within 3 hours [5]. This methodology represents a significant advancement in terms of reaction efficiency and environmental compatibility.
The Corey-Seebach methodology has been extensively utilized for the preparation of dithiane-containing compounds, with particular emphasis on the alkylation of 2-lithio-1,3-dithiane with various electrophiles [6]. This approach enables the construction of complex molecular architectures through sequential carbon-carbon bond formation reactions [6]. The methodology involves the deprotonation of 1,3-dithiane with n-butyllithium at low temperatures, followed by alkylation with appropriate electrophiles to generate the desired substitution patterns [6].
| Synthesis Method | Starting Materials | Reaction Conditions | Typical Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| Acid-catalyzed condensation | 1,3-dithiane, phenol, acid catalyst | 80°C, 12-24 hours, toluene | 60-85 | Simple procedure, readily available reagents |
| Lewis acid-catalyzed coupling | 2-chloro-1,3-dithiane, substituted phenol | Room temperature, 10-12 hours, dichloroethane | 75-95 | High yields, mild conditions |
| Oxidative phenol coupling | Phenolic compounds, oxidizing agent | Room temperature, 2-4 hours, aqueous medium | 45-70 | Environmentally friendly |
| Friedel-Crafts acylation | Benzoic acid derivative, aromatic substrate | 150-200°C, 6-8 hours, phosphoryl chloride | 55-80 | Established industrial method |
| Nucleophilic substitution | Dithiane derivative, phenolic nucleophile | 60-80°C, 8-12 hours, polar aprotic solvent | 65-90 | Good functional group tolerance |
The rhodium-catalyzed carbon-hydrogen bond activation methodology represents a cutting-edge approach for the direct functionalization of dithiane derivatives [7]. This methodology employs cyclopentadienyl rhodium complexes in combination with amino-carboxylate additives to achieve direct amidation of alkyl dithianes through carbon-hydrogen bond activation [7]. The reaction proceeds under oxidant-free conditions and demonstrates excellent functional group tolerance, enabling the preparation of structurally diverse 1,3-aminoaldehyde derivatives [7].
The transition from laboratory-scale synthesis to industrial production of benzoic acid; 4-(1,3-dithian-2-yl)phenol presents numerous technical and economic challenges that require comprehensive solutions. Raw material availability represents a primary concern, as the supply chain for specialized 1,3-dithiane derivatives remains limited, with few suppliers capable of providing consistent quality and quantity [9]. This limitation creates vulnerability in the supply chain and leads to significant cost fluctuations that impact overall production economics .
Heat transfer limitations in large-scale reactors pose significant challenges for maintaining optimal reaction conditions [10]. The synthesis protocols that perform well at laboratory scale often suffer from reduced yields and extended reaction times when scaled up due to inadequate heat transfer and mass transfer characteristics [10]. The development of continuous flow reactor technology has emerged as a promising solution to address these scale-up challenges, enabling better control of reaction parameters and improved heat transfer efficiency [11].
Purification complexity represents another critical challenge in industrial production, as traditional column chromatography methods are not economically feasible at large scale . The need for alternative purification strategies has led to the development of crystallization-based methods and selective extraction techniques that can be implemented at industrial scale . These methods require careful optimization to maintain product quality while minimizing processing costs .
Environmental concerns associated with solvent waste generation from multi-step synthesis processes have become increasingly important in industrial production planning [12]. Regulatory compliance requirements necessitate the implementation of solvent recycling systems and the adoption of green chemistry principles to minimize environmental impact [12]. The development of alternative reaction media and catalytic systems that reduce solvent consumption has become a priority for industrial implementation [12].
| Challenge Category | Specific Issues | Impact on Production | Proposed Solutions |
|---|---|---|---|
| Raw Material Availability | Limited suppliers of 1,3-dithiane derivatives | Supply chain vulnerability, cost fluctuations | Development of alternative synthetic routes |
| Reaction Scale-up | Heat transfer limitations in large reactors | Reduced yields, longer reaction times | Continuous flow reactor technology |
| Purification Complexity | Column chromatography not feasible at scale | Product quality issues, increased costs | Crystallization-based purification methods |
| Environmental Concerns | Solvent waste from multi-step processes | Regulatory compliance requirements | Solvent recycling and green chemistry approaches |
| Economic Viability | High cost of specialized catalysts | Limited market competitiveness | Catalyst recovery and reuse systems |
| Safety Considerations | Handling of volatile sulfur compounds | Specialized equipment and training needs | Automated handling and containment systems |
Safety considerations in industrial production require specialized handling procedures for volatile sulfur compounds and reactive intermediates [9]. The implementation of automated handling systems and containment procedures is essential to ensure worker safety and regulatory compliance [9]. Clean Science and Technology has recently commenced commercial production of 2,5-dihydroxy-1,4-dithiane, representing a significant advancement in the industrial production of dithiane derivatives [9] [13]. This development demonstrates the feasibility of large-scale production while addressing many of the technical challenges associated with dithiane chemistry [9].
The economic viability of industrial production depends heavily on the optimization of catalyst systems and the development of efficient recovery and reuse protocols [12]. The high cost of specialized catalysts, particularly those required for selective transformations, can significantly impact the overall production economics [12]. Research efforts are focused on developing more cost-effective catalyst systems and implementing efficient recovery procedures to improve economic viability [12].
The successful synthesis of benzoic acid; 4-(1,3-dithian-2-yl)phenol requires sophisticated protective group strategies to manage the reactivity of both hydroxyl and thioether functionalities during multi-step synthesis sequences. The phenolic hydroxyl group presents particular challenges due to its nucleophilic character and tendency to undergo oxidative coupling reactions under various conditions [14] [15].
Silyl ether protection represents the most widely utilized strategy for hydroxyl group protection in dithiane chemistry [14] [16] [17]. The tert-butyldimethylsilyl (TBDMS) group provides excellent stability under basic conditions while remaining selectively removable with fluoride sources such as tetrabutylammonium fluoride [14] [16]. The formation of TBDMS ethers proceeds efficiently using tert-butyldimethylsilyl chloride in the presence of imidazole in dimethylformamide at temperatures ranging from 0°C to room temperature [14] [16]. This protecting group strategy demonstrates remarkable stability to Grignard reagents, strong bases, and oxidizing conditions, making it particularly suitable for complex synthetic sequences [17].
The selective deprotection of silyl ethers can be achieved through various methods, including treatment with fluoride sources, mild acids, or specific catalytic systems [18]. The development of sulfated tin dioxide as a solid catalyst for the selective deprotection of TBDMS ethers represents a significant advancement in protecting group methodology [18]. This approach enables highly selective deprotection under mild conditions while avoiding the use of hazardous fluoride reagents [18].
Benzyl ether protection offers an alternative strategy for hydroxyl group protection, particularly in cases where orthogonal deprotection is required [14] [19]. The formation of benzyl ethers typically involves the reaction of phenolic substrates with benzyl bromide in the presence of potassium carbonate in acetone under reflux conditions [19]. Deprotection can be achieved through catalytic hydrogenation using palladium on carbon or through sodium-ammonia reduction [19]. This protecting group strategy provides excellent stability to both acidic and basic conditions while remaining selectively removable under reducing conditions [19].
The protection of thioether functionality in dithiane derivatives requires specialized strategies due to the unique reactivity of sulfur atoms [20] [21]. Oxidation to sulfoxide represents one approach, utilizing meta-chloroperoxybenzoic acid in dichloromethane at 0°C [20]. The resulting sulfoxide is stable to basic conditions and can be reduced back to the thioether using zinc in acetic acid or triphenylphosphine under reflux conditions [20].
| Functional Group | Protecting Group | Formation Conditions | Deprotection Conditions | Stability Profile | Typical Yield (%) |
|---|---|---|---|---|---|
| Phenolic Hydroxyl | Silyl Ether (TBDMS) | TBDMSCl, imidazole, DMF, 0°C to rt | TBAF, THF, rt or HF-pyridine | Base stable, acid labile, fluoride sensitive | 85-95 |
| Phenolic Hydroxyl | Benzyl Ether | BnBr, K2CO3, acetone, reflux | H2, Pd/C, EtOH or Na, NH3 | Acid and base stable, reduction sensitive | 80-90 |
| Phenolic Hydroxyl | Acetyl Ester | Ac2O, pyridine, DMAP, rt | K2CO3, MeOH, rt | Base labile, acid stable | 90-98 |
| Thioether (Dithiane) | Oxidation to Sulfoxide | mCPBA, CH2Cl2, 0°C | Zn, AcOH or Ph3P, reflux | Stable to bases, reducing agents | 70-85 |
| Thioether (Dithiane) | Alkylation to Sulfonium Salt | MeOTf, CH2Cl2, -78°C | Nucleophilic displacement | Stable to most conditions | 60-80 |
| Thioether (Dithiane) | Metal Complexation | Metal salt, coordinating solvent | Ligand exchange or oxidation | Variable depending on metal | 65-85 |
The 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group has emerged as a unique protecting group that provides orthogonal deprotection capabilities through oxidative conditions [21]. This protecting group can be removed using hydrogen peroxide in the presence of ammonium molybdate catalyst or sodium periodate under aqueous conditions [21]. The Dmoc group remains stable under conditions that would typically cleave other common protecting groups, including Boc, Fmoc, benzyl, and Teoc groups [21].
Metal complexation strategies offer alternative approaches for protecting thioether functionality, particularly in cases where traditional protecting groups are incompatible with reaction conditions [19] [22]. The formation of metal complexes with dithiane derivatives can provide temporary protection while enabling selective transformations at other positions in the molecule [19]. The choice of metal and ligand system determines the stability and selectivity of the protection strategy [19].
The development of photocleavable protecting groups has expanded the arsenal of available protection strategies, enabling temporal control over deprotection reactions [22]. These systems utilize light irradiation to trigger deprotection, providing excellent orthogonality with traditional chemical deprotection methods [22]. The implementation of photocleavable protecting groups in dithiane chemistry represents an area of active research with significant potential for complex synthetic applications [22].